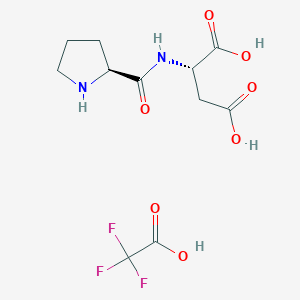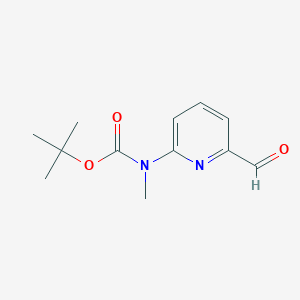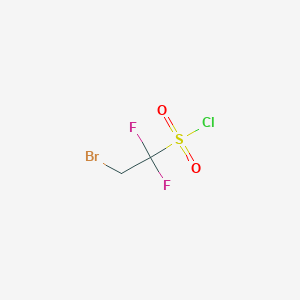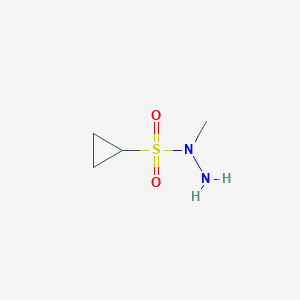
Pro-asp trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pro-asp trifluoroacetate is a peptide compound that has garnered interest due to its potential applications in various fields of research and industry. It is a derivative of the amino acids proline and aspartic acid, combined with trifluoroacetic acid. This compound is often used in peptide synthesis and purification processes due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pro-asp trifluoroacetate is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of side-chain protected amino acids to an insoluble polymeric support. The peptide is then cleaved from the resin under acidic conditions, often using trifluoroacetic acid .
Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar principles as laboratory-scale SPPS but on a larger scale. Automation of the elongation reaction and minimization of side product formation are key advantages of SPPS in industrial production .
Chemical Reactions Analysis
Types of Reactions: Pro-asp trifluoroacetate primarily undergoes substitution reactions due to the presence of the trifluoroacetate group. It can also participate in peptide bond formation and cleavage reactions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles such as amines or alcohols.
Peptide Bond Formation: Utilizes coupling reagents like carbodiimides (e.g., dicyclohexylcarbodiimide) and bases (e.g., N-methylmorpholine).
Cleavage Reactions: Often employ strong acids like trifluoroacetic acid
Major Products: The major products formed from these reactions include various peptide derivatives and modified peptides, depending on the specific reagents and conditions used.
Scientific Research Applications
Pro-asp trifluoroacetate has a wide range of applications in scientific research:
Chemistry: Used in the synthesis and purification of peptides and proteins.
Biology: Plays a role in studying protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Employed in the large-scale production of peptides for pharmaceutical and biotechnological applications
Mechanism of Action
The mechanism of action of pro-asp trifluoroacetate involves its ability to form stable peptide bonds and its role as a protecting group in peptide synthesis. The trifluoroacetate group enhances the solubility and stability of peptides, facilitating their synthesis and purification. Molecular targets and pathways involved include interactions with amino acids and peptide chains during synthesis .
Comparison with Similar Compounds
Trifluoroacetic acid: A commonly used reagent in peptide synthesis and purification.
Trifluoroacetylated peptides: Peptides modified with trifluoroacetate groups for enhanced stability and solubility
Uniqueness: Pro-asp trifluoroacetate is unique due to its specific combination of proline, aspartic acid, and trifluoroacetic acid, which imparts distinct chemical properties and applications in peptide synthesis and purification.
Properties
IUPAC Name |
(2S)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanedioic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O5.C2HF3O2/c12-7(13)4-6(9(15)16)11-8(14)5-2-1-3-10-5;3-2(4,5)1(6)7/h5-6,10H,1-4H2,(H,11,14)(H,12,13)(H,15,16);(H,6,7)/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRQGRGMSSFGTJE-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CC(=O)O)C(=O)O.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15F3N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{1-[2-amino-5-(trifluoromethyl)phenyl]cyclopropyl}carbamate](/img/structure/B6604205.png)
![tert-butyl 4-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B6604211.png)
![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.3]heptane-1-carboxylic acid](/img/structure/B6604227.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604246.png)
![1-Azaspiro[4.5]decane-8-carboxylic acid hydrochloride](/img/structure/B6604252.png)
![{2-azabicyclo[2.2.1]heptan-4-yl}methanol hydrochloride](/img/structure/B6604256.png)
![5-imino-5lambda6-thia-8-azaspiro[3.5]nonan-5-one](/img/structure/B6604263.png)

![tert-butyl 1-(trifluoroacetyl)-1,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B6604291.png)
![imino(methyl)[1-(oxan-2-yl)-1H-pyrazol-4-yl]-lambda6-sulfanone](/img/structure/B6604297.png)


![ethyl 1,3,6-trimethyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6604308.png)
